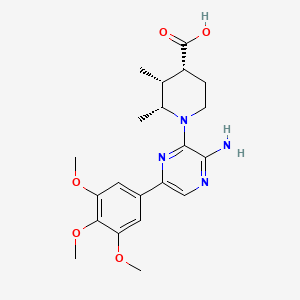![molecular formula C27H28FN5O2 B10773168 4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “PMID26080733C7r” is a synthetic organic molecule designed using scaffold hopping and molecular hybridization strategies. It was developed to identify novel inhibitors of fibroblast growth factor receptors (FGFR), based on the structures of existing FGFR inhibitors such as fexagratinib and infigratinib . This compound has shown potential in targeting FGFR, which plays a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “PMID26080733C7r” involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes:
Formation of the Core Scaffold: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core scaffold through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Industrial Production Methods
Industrial production of “PMID26080733C7r” follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Automated Purification Systems: Automated systems are used for purification to ensure consistency and high throughput.
化学反応の分析
Types of Reactions
“PMID26080733C7r” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its inhibitory effects on FGFR.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different levels of activity and selectivity towards FGFR.
科学的研究の応用
“PMID26080733C7r” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR inhibitors.
Biology: Investigated for its effects on cell signaling pathways involving FGFR.
Medicine: Explored as a potential therapeutic agent for diseases associated with abnormal FGFR activity, such as cancer.
Industry: Utilized in the development of new FGFR-targeting drugs and diagnostic tools.
作用機序
The mechanism of action of “PMID26080733C7r” involves its binding to the FGFR, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. The compound specifically targets the ATP-binding site of FGFR, preventing the phosphorylation and activation of the receptor .
類似化合物との比較
“PMID26080733C7r” is compared with other FGFR inhibitors such as fexagratinib and infigratinib. While all these compounds target FGFR, “PMID26080733C7r” is unique due to its specific structural modifications, which enhance its selectivity and potency. Similar compounds include:
- Fexagratinib
- Infigratinib
- Erdafitinib
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, making “PMID26080733C7r” a valuable addition to the repertoire of FGFR inhibitors .
特性
分子式 |
C27H28FN5O2 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide |
InChI |
InChI=1S/C27H28FN5O2/c1-3-32-13-15-33(16-14-32)20-10-7-18(8-11-20)27(34)29-26-22-12-9-19(17-23(22)30-31-26)21-5-4-6-24(35-2)25(21)28/h4-12,17H,3,13-16H2,1-2H3,(H2,29,30,31,34) |
InChIキー |
ANMVTYAYYHHSTF-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3C=CC(=C4)C5=C(C(=CC=C5)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)
![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)

![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)
![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)

![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)